molecular formula C7H11Cl2FN2 B1381609 2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1803611-04-2

2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No. B1381609
CAS RN: 1803611-04-2
M. Wt: 213.08 g/mol
InChI Key: ZOGAGVXIMBJXKM-UHFFFAOYSA-N
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Description

“2-(3-Fluoropyridin-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 149488-79-9 . It has a molecular weight of 140.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(3-Fluoropyridin-2-yl)ethan-1-amine” is provided , which can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“2-(3-Fluoropyridin-2-yl)ethan-1-amine” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds with amino- and hydroxy-substituted cyclic amino groups have shown promising antibacterial activity. For example, the synthesis and antibacterial screening of pyridonecarboxylic acids as analogues revealed that certain compounds exhibited significant activity, meriting further biological study. This suggests potential applications in developing new antibacterial agents (Egawa et al., 1984).

Chemoselective Functionalization

Chemoselective amination of fluoropyridines has been described, offering exclusive substitution products under specific conditions. This chemoselectivity is crucial for synthesizing complex molecules with precise functional group placement, indicating utility in organic synthesis and drug development (Stroup et al., 2007).

Nucleophilic Substitution Reactions

The efficient synthesis of 2-aminopyridine derivatives from fluoropyridines and acetamidine hydrochloride under catalyst-free conditions demonstrates high yield and chemoselectivity. This methodology could be applied to synthesize a wide range of N-heterocyclic compounds, useful in pharmaceuticals and materials science (Li et al., 2018).

Luminescent Materials

Studies on gold(I) complexes with isocyanide and carbene ligands reveal intramolecular versus intermolecular hydrogen-bonding interactions affecting their luminescent properties. These findings have implications for the development of new luminescent materials for sensing and imaging applications (Bartolomé et al., 2008).

Fluorination Techniques

Selective fluorination of pyridine derivatives in aqueous solution highlights a method giving fluorinated pyridines with high regioselectivity. This approach could be instrumental in synthesizing fluorinated compounds for pharmaceutical and agrochemical purposes, where fluorine's presence often modulates biological activity (Zhou et al., 2018).

Safety and Hazards

The safety information for “2-(3-Fluoropyridin-2-yl)ethan-1-amine” indicates that it is dangerous . The hazard statements include precautionary statements .

Mechanism of Action

Target of Action

The primary targets of 2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals

Mode of Action

It’s known that fluorinated pyridines can undergo heterolytic c2-h bond cleavage under basic conditions to form carbenes, which can then eliminate fluoride ions to give cations . This suggests that the compound might interact with its targets through a similar mechanism.

properties

IUPAC Name

2-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c8-6-2-1-5-10-7(6)3-4-9;;/h1-2,5H,3-4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGAGVXIMBJXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

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